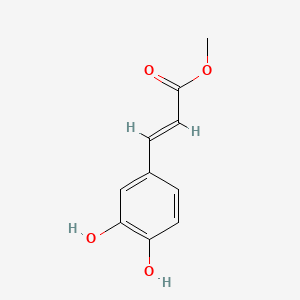
CLINODISIDE A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clinodiside A is a triterpenoid saponin isolated from the Chinese medicinal herb Clinopodium chinense . It is known for its significant pharmacological properties, including anti-inflammatory and anti-tumor activities . The compound has a molecular formula of C48H78O19 and a molecular weight of 959.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clinodiside A is typically extracted from the herb Clinopodium chinense. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste . The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Clinodiside A undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Clinodiside A has a wide range of scientific research applications:
Mechanism of Action
Clinodiside A exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Clinodiside A is unique due to its specific structure and bioactivity. Similar compounds include other triterpenoid saponins such as:
Buddlejasaponin IVb: Another saponin with similar anti-inflammatory properties.
Ginsenoside Rb1: A well-known saponin from ginseng with anti-tumor activity.
This compound stands out due to its higher stability and specific pharmacological effects .
Properties
CAS No. |
152580-79-5 |
|---|---|
Molecular Formula |
C48H78O18 |
Molecular Weight |
943.134 |
Origin of Product |
United States |
Q1: What analytical methods are commonly used to determine the concentration of Clinodiside A in plant material and pharmaceutical formulations?
A1: High-performance liquid chromatography (HPLC) coupled with various detectors is predominantly employed for this compound quantification. Two specific examples from the provided research include:
- HPLC with Evaporative Light Scattering Detection (ELSD): This method was deemed suitable for analyzing this compound in Duanxueliu herb []. Researchers highlighted its rapidity, simplicity, and sensitivity for determining this compound content in various plant samples.
- HPLC with UV detection: This method, utilizing a wavelength of 250 nm, proved effective for quantifying this compound in both Clinopodium herb [] and Clinopodium herb drop pills []. The studies emphasized the method's stability, accuracy, and applicability for quality control purposes.
Q2: What is the typical concentration range of this compound found in Clinopodium plants?
A: One study utilizing HPLC analysis revealed that this compound content in Clinopodium plants ranged from 0.03% to 0.07% []. This information is valuable for understanding the natural abundance of this compound and could guide cultivation or extraction optimization strategies.
Q3: Can you elaborate on the applications of the described analytical methods for this compound beyond simply quantifying its presence?
A3: While the primary focus of the provided research is on quantifying this compound, the described analytical methods have broader applications:
- Quality Control: The established HPLC methods can be implemented for quality control purposes during the production of herbal medicines or extracts containing this compound [, ]. This ensures consistent product quality and meets regulatory standards.
- Comparative Studies: These methods enable researchers to compare this compound levels across different plant species, cultivars, or geographical locations []. This information can be valuable for understanding variations in phytochemical profiles and optimizing sourcing strategies.
- Extraction Optimization: By analyzing this compound content under varying extraction conditions (solvents, temperatures, etc.), researchers can develop and optimize extraction protocols for maximizing yield and purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




